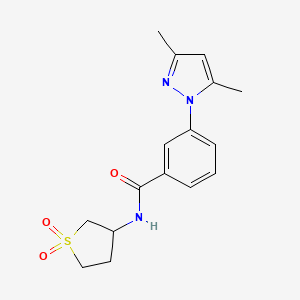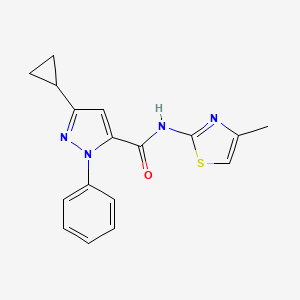![molecular formula C17H18ClN3O2 B12159791 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12159791.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
- The indole moiety (6-chloro-1H-indol-1-yl) provides aromaticity and plays a crucial role in biological systems.
- The oxazol ring (3,5-dimethyl-1,2-oxazol-4-yl) contributes to the compound’s overall functionality.
- The acetamide group (attached to the oxazol ring) enhances solubility and stability.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: One approach involves the construction of the indole ring via the Fischer indole synthesis. This method combines a cyclohexanone derivative and phenylhydrazine hydrochloride under acidic conditions to yield the tricyclic indole structure.
- Industrial-scale production typically involves multi-step synthetic routes, optimization, and purification processes.
Chemical Reactions Analysis
Oxidation: Compound X may undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of specific functional groups can modify its properties.
Substitution: Substituents on the indole ring can be replaced using appropriate reagents.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These reactions yield diverse products, including derivatives with altered biological activity.
Scientific Research Applications
Medicine: Compound X shows promise as an anticancer agent due to its indole moiety and oxazol ring. Researchers explore its effects on cancer cell growth and apoptosis.
Microbiology: Investigations focus on its antimicrobial properties against bacteria, fungi, and viruses.
Chemical Biology: Compound X serves as a versatile scaffold for designing bioactive molecules.
Mechanism of Action
Molecular Targets: It likely interacts with specific cellular proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Compound X’s combination of indole and oxazol rings sets it apart.
Similar Compounds: Other indole derivatives, such as indole-3-acetic acid, exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C17H18ClN3O2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22) |
InChI Key |
RPVHDWXQUMNONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)
![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)
![2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12159737.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)
![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159749.png)

![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159761.png)

![methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12159775.png)

